molecular formula C18H17NO2 B100896 Heptaphylline CAS No. 17750-35-5

Heptaphylline

Cat. No. B100896
CAS RN: 17750-35-5
M. Wt: 279.3 g/mol
InChI Key: ICYHRFZZQCYWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptaphylline is a natural compound derived from the plant Heptaphylla pumila, commonly known as the "Seven-leaf plant." This alkaloid has been found to exhibit various pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.

Scientific Research Applications

Heptaphylline and Cancer Cell Apoptosis

Heptaphylline, a carbazole derivative found in Clausena harmandiana, shows significant potential in inducing apoptosis in cancer cells. In a study focusing on human colon adenocarcinoma cells, heptaphylline was found to activate proapoptotic proteins while suppressing inhibitors of apoptosis, leading to cell death (Boonyarat et al., 2015). Similarly, another study demonstrated that heptaphylline could inhibit the proliferation and migration of human bladder cancer cells, induce apoptosis, and block the β-catenin signalling pathway (Xu et al., 2020).

Heptaphylline's Role in Chemotherapy

Further exploring its applications in cancer treatment, studies have synthesized and tested derivatives of heptaphylline for cytotoxic activities. Certain derivatives displayed significant cytotoxicity against cancer cell lines, indicating the potential of heptaphylline-based compounds as chemotherapy agents (Thongthoom et al., 2011). Another study highlighted heptaphylline's potential in stabilizing mutated p53, a common factor in many cancers, suggesting its role in targeted cancer therapy (Long et al., 2021).

Antiplasmodial Activity

Heptaphylline has also been identified to have antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This was discovered through activity-guided fractionation of extracts from Clausena harmandiana (Yenjai et al., 2000).

Synthesis and Structural Analysis

The synthesis and structural analysis of heptaphylline have been subjects of research, contributing to the understanding of its chemical properties and potential applications. The structure of heptaphylline was determined through spectral and chemical analysis (Joshi et al., 1972), while innovative methods like benzyne-mediated synthesis have been developed for creating substituted carbazoles, including heptaphylline (Noji et al., 2013).

properties

CAS RN

17750-35-5

Product Name

Heptaphylline

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3

InChI Key

ICYHRFZZQCYWNF-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C

melting_point

171-172°C

physical_description

Solid

synonyms

heptaphylline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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